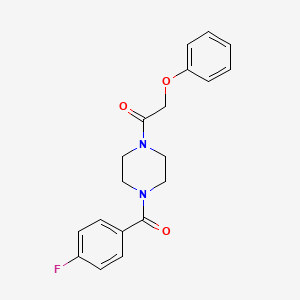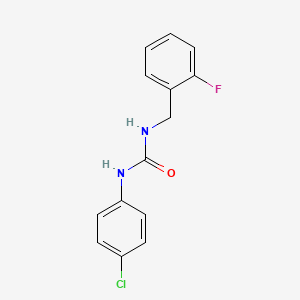![molecular formula C23H16ClN3O4 B5034353 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5034353.png)
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide, also known as BCI-121, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
作用機序
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide acts as an ATP-competitive inhibitor of several key kinases involved in cancer cell proliferation and survival, including Akt, mTOR, and ERK. By inhibiting these kinases, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in xenograft models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide is its specificity for key kinases involved in cancer cell proliferation and survival. This specificity makes this compound a promising therapeutic agent with potentially fewer side effects than traditional chemotherapeutic agents. However, this compound is still in the preclinical stages of development, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
Future research on N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide could focus on several areas, including:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Further characterization of the biochemical and physiological effects of this compound in preclinical models of cancer.
3. Evaluation of the safety and efficacy of this compound in clinical trials.
4. Investigation of the potential use of this compound in combination with other chemotherapeutic agents or targeted therapies.
5. Development of analogs of this compound with improved pharmacokinetic properties and selectivity for key kinases involved in cancer cell proliferation and survival.
合成法
The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide involves several steps, including the reaction of 5-chloro-2-aminobenzoxazole with 2-methyl-5-nitrophenylboronic acid, followed by the addition of 3-bromo-4-nitrobenzaldehyde and the subsequent reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with acryloyl chloride to yield this compound.
科学的研究の応用
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancer. In vitro studies have shown that this compound inhibits the activity of several key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
特性
IUPAC Name |
(E)-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c1-14-5-7-16(23-26-20-13-17(24)8-9-21(20)31-23)12-19(14)25-22(28)10-6-15-3-2-4-18(11-15)27(29)30/h2-13H,1H3,(H,25,28)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLAKVUUZNMON-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5034272.png)

![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B5034308.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5034325.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,4a,5,6,10b-hexahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B5034332.png)
![1-(cyclohexylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5034337.png)

![methyl (4-{[1-(4-isopropylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5034339.png)
![7,9-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5034340.png)


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5034369.png)
![methyl [4-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenoxy]acetate](/img/structure/B5034378.png)
